
3,5-Difluoro-2-i-pentyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in tetrahydrofuran (THF) solution. It is often utilized in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE typically involves the reaction of 3,5-difluoro-2-iso-pentyloxybromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Palladium or nickel catalysts are commonly used.
Solvent: THF is used as the solvent to maintain the stability of the organozinc reagent.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors offer precise control over reaction parameters, improving yield and safety. The continuous flow method also enhances mass and heat transfer, making the process more efficient .
化学反応の分析
Types of Reactions: 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in Negishi coupling to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Reagents: Common reagents include palladium or nickel catalysts, and electrophiles such as aryl halides.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
科学的研究の応用
Chemistry: In chemistry, this compound is used for the synthesis of complex organic molecules through cross-coupling reactions. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products formed from its reactions are often explored for their biological activity. These products can serve as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of polymers and other materials .
作用機序
The mechanism of action of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. This process is typically catalyzed by palladium or nickel, which helps in the oxidative addition and reductive elimination steps of the reaction .
類似化合物との比較
3,5-Difluorophenylzinc Bromide: Similar in structure but lacks the iso-pentyloxy group.
2-Iso-Pentyloxyphenylzinc Bromide: Similar but lacks the difluoro substituents.
Uniqueness: The presence of both the difluoro and iso-pentyloxy groups in 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE provides unique reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .
特性
分子式 |
C11H13BrF2OZn |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
bromozinc(1+);2,4-difluoro-1-(3-methylbutoxy)benzene-6-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13;;/h3,7-8H,5-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
KNVXDDXFAOLSJB-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


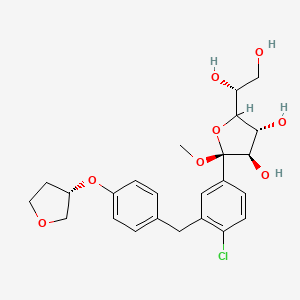
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

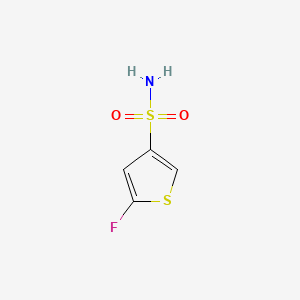
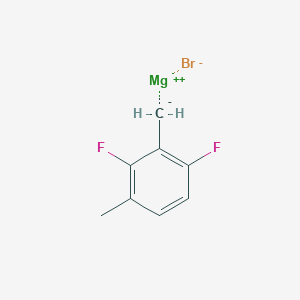
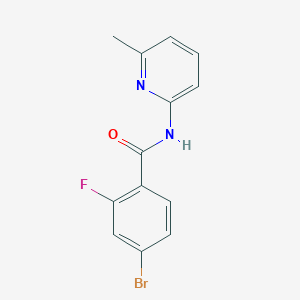
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
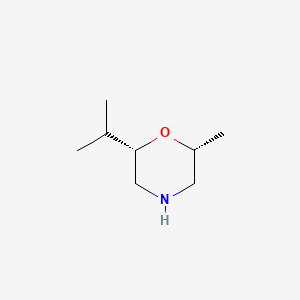
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
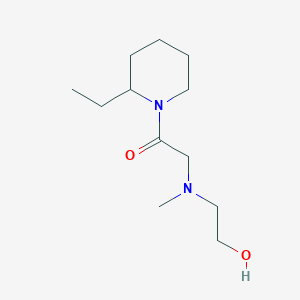
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

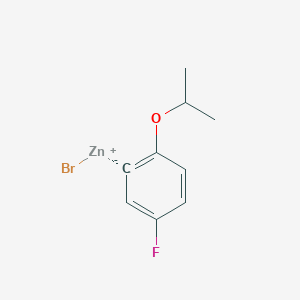
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
